

# Experimental Considerations and Next Steps

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## Compound Focus: Dibutyl phenyl phosphate

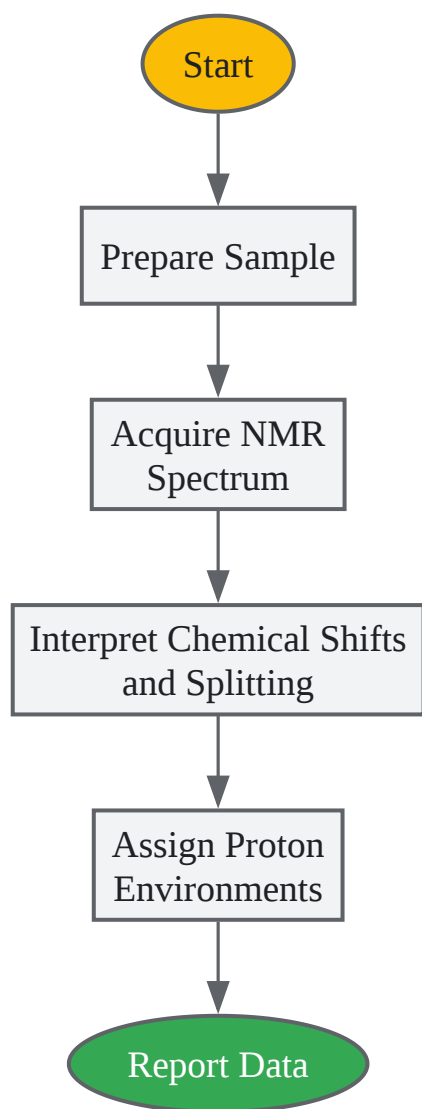
CAS No.: 2528-36-1

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The search results do not provide detailed experimental protocols or the specific numerical values for the  $^1\text{H}$  NMR spectrum of **dibutyl phenyl phosphate**. The  $^1\text{H}$  NMR data is available for its structural analog, **dibutyl phosphate** [1]. To obtain the data you need, consider these approaches:

- **Consult Specialized Databases:** Access commercial spectral databases such as those from **Spectral Base** or **NIST**, which may contain the full NMR spectra for a fee.
- **Literature Search:** Perform a targeted search in scientific journals (e.g., via SciFinder or Reaxys) for papers on the synthesis or analysis of **dibutyl phenyl phosphate**, which often include characterization data.
- **Experimental Determination:** The most reliable method may be to record and interpret the NMR spectrum yourself. The following workflow outlines this general approach:



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Based on the structure of **dibutyl phenyl phosphate**, you can anticipate its  $^1\text{H}$  NMR spectrum to have signals in the following regions [2]:

Proton Environment	Expected Chemical Shift Range ( $\delta$ , ppm)
Aromatic (Phenyl) Protons	~7.0 - 8.0
Methylene (P-O-CH <sub>2</sub> -) Protons	~4.0 - 4.5
Methylene (-O-CH <sub>2</sub> -CH <sub>2</sub> -) Protons	~1.5 - 1.7

Proton Environment	Expected Chemical Shift Range ( $\delta$ , ppm)
Methyl (-CH <sub>2</sub> -CH <sub>3</sub> ) Protons	~0.9 - 1.0

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## References

1. Dibutyl phosphate(107-66-4) 1H NMR spectrum [chemicalbook.com]
2. Dibutyl phenyl phosphate | C<sub>14</sub>H<sub>23</sub>O<sub>4</sub>P [chemspider.com]

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